molecular formula C17H20N6O2S B276839 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide

Cat. No. B276839
M. Wt: 372.4 g/mol
InChI Key: PDSFODIHUQWYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide, commonly known as METI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of METI involves the inhibition of various enzymes and proteins involved in cell signaling pathways. METI has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. It also inhibits the activity of phosphoinositide 3-kinase, a protein involved in the regulation of cell survival and proliferation. Additionally, METI has been shown to inhibit the activity of heat shock protein 90, a protein involved in the folding and stabilization of other proteins.
Biochemical and physiological effects:
METI has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, leading to the inhibition of tumor growth. It also inhibits the migration and invasion of cancer cells, leading to the suppression of metastasis. In neurodegenerative diseases, it inhibits the aggregation of amyloid-beta peptides, leading to the prevention of neuronal cell death. Additionally, METI has been shown to have anti-inflammatory effects, leading to the suppression of inflammation.

Advantages And Limitations For Lab Experiments

METI has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it an ideal compound for studying cell signaling pathways. Additionally, it has shown promising results in the inhibition of tumor growth and the prevention of neuronal cell death, making it a potential therapeutic agent. However, METI has some limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of METI. One potential direction is the development of more efficient synthesis methods to reduce the cost and time required for the production of METI. Additionally, further studies are needed to fully understand the mechanism of action of METI and its potential therapeutic applications. Another direction is the development of more potent and selective inhibitors of the enzymes and proteins targeted by METI. Finally, the use of METI in combination with other therapeutic agents should be explored to determine its efficacy in the treatment of various diseases.

Synthesis Methods

METI is a complex chemical compound that requires a multi-step synthesis process. The first step involves the reaction of 4-morpholineethanethiol with 2-bromoethylamine hydrobromide to produce 2-(4-morpholinyl)ethylamine hydrobromide. In the second step, the 2-(4-morpholinyl)ethylamine hydrobromide is reacted with 2-amino-4,5,6,7-tetrahydro-5H-[1,2,4]triazino[5,6-b]indole-5-carbonitrile to produce 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide. The final product is obtained after purification through a series of chromatographic techniques.

Scientific Research Applications

METI has shown promising results in the field of scientific research. It has been studied extensively for its potential therapeutic applications in cancer treatment, specifically in the inhibition of tumor growth. METI has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, METI has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.

properties

Product Name

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide

InChI

InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24)

InChI Key

PDSFODIHUQWYDD-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2

Origin of Product

United States

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